Cas no 4117-90-2 (N-(4-aminophenyl)-N-phenylbenzene-1,4-diamine)

N-(4-aminophenyl)-N-phenylbenzene-1,4-diamine 化学的及び物理的性質
名前と識別子
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- N-(4-aminophenyl)-N-phenylbenzene-1,4-diamine
- 1,4-benzenediamine, N~1~-(4-aminophenyl)-N~1~-phenyl-
- 4-N-(4-aminophenyl)-4-N-phenylbenzene-1,4-diamine
- N1,N1-bis(4-aMinophenyl)benzene-1,4-diaMine
- 0-13-00-00113 (Beilstein Handbook Reference)
- 1,4-Benzenediamine, N-(4-aminophenyl)-N-phenyl-
- bis(4-aminophenyl)-phenyl-amine
- cid_199391
- BRN 2380352
- CCG-103250
- BDBM48633
- YSZC1587
- F87941
- bis(4-aminophenyl)phenylamine
- 4,4'-Diaminotriphenylamine
- 4117-90-2
- MLS000525390
- SMR000122264
- SCHEMBL63421
- YFBMJEBQWQBRQJ-UHFFFAOYSA-N
- BS-53429
- NS00030935
- CS-0169876
- N4-(4-aminophenyl)-N4-phenylbenzene-1,4-diamine
- N1-(4-AMINOPHENYL)-N1-PHENYLBENZENE-1,4-DIAMINE
- N-(4-Aminophenyl)-N-phenyl-1,4-benzenediamine
- NCGC00245370-01
- Triphenylamine, 4,4'-diamino-
- SR-01000390465
- DTXSID90194104
- CHEMBL1509804
- AKOS000634512
- HMS2387A22
- N4-(4-aminophenyl)-N4-phenyl-benzene-1,4-diamine
- SR-01000390465-1
-
- インチ: InChI=1S/C18H17N3/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H,19-20H2
- InChIKey: YFBMJEBQWQBRQJ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
計算された属性
- 精确分子量: 275.14241
- 同位素质量: 275.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.4
- トポロジー分子極性表面積: 55.3Ų
じっけんとくせい
- PSA: 55.28
N-(4-aminophenyl)-N-phenylbenzene-1,4-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00CNAI-250mg |
N1,N1-bis(4-aMinophenyl)benzene-1,4-diaMine |
4117-90-2 | 97% | 250mg |
$823.00 | 2024-05-02 | |
Aaron | AR00CNIU-250mg |
N1,N1-bis(4-aMinophenyl)benzene-1,4-diaMine |
4117-90-2 | 97% | 250mg |
$865.00 | 2025-02-13 | |
Crysdot LLC | CD00004136-5g |
N1-(4-Aminophenyl)-N1-phenylbenzene-1,4-diamine |
4117-90-2 | 97% | 5g |
$4280 | 2024-07-19 | |
Aaron | AR00CNIU-100mg |
N1,N1-bis(4-aMinophenyl)benzene-1,4-diaMine |
4117-90-2 | 97% | 100mg |
$509.00 | 2025-02-13 | |
Ambeed | A308000-1g |
N1-(4-Aminophenyl)-N1-phenylbenzene-1,4-diamine |
4117-90-2 | 97% | 1g |
$1951.0 | 2025-02-24 | |
Ambeed | A308000-250mg |
N1-(4-Aminophenyl)-N1-phenylbenzene-1,4-diamine |
4117-90-2 | 97% | 250mg |
$817.0 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1240516-1g |
Bis(4-aminophenyl)phenylamine |
4117-90-2 | 97% | 1g |
¥LjɍƐƫƅ | 2023-07-25 | |
Alichem | A019087325-5g |
N1-(4-Aminophenyl)-N1-phenylbenzene-1,4-diamine |
4117-90-2 | 97% | 5g |
$4408.40 | 2023-09-02 | |
Alichem | A019087325-1g |
N1-(4-Aminophenyl)-N1-phenylbenzene-1,4-diamine |
4117-90-2 | 97% | 1g |
$1480.00 | 2023-09-02 | |
1PlusChem | 1P00CNAI-100mg |
N1,N1-bis(4-aMinophenyl)benzene-1,4-diaMine |
4117-90-2 | 97% | 100mg |
$493.00 | 2024-05-02 |
N-(4-aminophenyl)-N-phenylbenzene-1,4-diamine 関連文献
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Rongzong Zheng,Jiaqiang Zhang,Chunyang Jia,Zhongquan Wan,Yaru Fan,Xiaolong Weng,Jianliang Xie,Longjiang Deng Polym. Chem. 2017 8 6981
N-(4-aminophenyl)-N-phenylbenzene-1,4-diamineに関する追加情報
N-(4-Aminophenyl)-N-phenylbenzene-1,4-diamine: A Comprehensive Overview
N-(4-Aminophenyl)-N-phenylbenzene-1,4-diamine, also known by its CAS number 4117-90-2, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and versatile applications across various industries. The molecule consists of a benzene ring with two amino groups at the 1 and 4 positions, further substituted with an N-(4-aminophenyl) and an N-phenyl group. This configuration imparts the compound with distinctive electronic and steric properties, making it a valuable component in numerous chemical processes.
The synthesis of N-(4-Aminophenyl)-N-phenylbenzene-1,4-diamine typically involves multi-step reactions, often starting from benzene derivatives. The introduction of amino groups is achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions and desired regioselectivity. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have made the compound more accessible for industrial applications.
One of the most notable applications of CAS No. 4117-90-2 is in the field of materials science, particularly in the development of advanced polymers and composites. The compound's ability to act as a crosslinking agent has been exploited in creating high-performance materials with enhanced mechanical and thermal properties. For instance, researchers have utilized this compound to synthesize thermosetting resins that exhibit excellent adhesion and durability under extreme conditions.
In addition to its role in materials science, N-(4-Aminophenyl)-N-phenylbenzene-1,4-diamine has found significant use in pharmaceuticals. Its ability to form stable complexes with metal ions makes it a promising candidate for drug delivery systems. Recent studies have demonstrated its potential as a carrier for anticancer drugs, where it can encapsulate therapeutic agents and release them in a controlled manner at target sites. This application underscores the compound's versatility and its growing importance in biomedical research.
The electronic properties of this compound also make it a valuable component in electronic materials. Its conjugated system facilitates electron delocalization, which is advantageous in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have explored its use as an electron transport layer in OLEDs, where it enhances device efficiency by improving charge carrier mobility.
Recent studies have also highlighted the potential of CAS No. 4117-90-2 in catalysis. Its ability to act as a ligand for transition metal catalysts has been leveraged in various catalytic processes, including hydrogenation and oxidation reactions. The compound's stability under harsh reaction conditions makes it an attractive alternative to traditional ligands, offering improved yields and selectivity.
In conclusion, N-(4-Aminophenyl)-N-phenylbenzene-1,4-diamine (CAS No. 4117-90-2) is a multifaceted compound with a wide range of applications across diverse fields. Its unique structure enables it to serve as a building block for advanced materials, pharmaceuticals, electronic devices, and catalytic systems. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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